

## Application Notes and Protocols for Ultrasound-Assisted Extraction of Roseoside

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Roseoside**, a megastigmane glycoside found in various plant species, including those of the Rosa genus, has garnered significant interest for its diverse biological activities. These include antioxidant, anti-inflammatory, and antiviral properties. This document provides a detailed application note and protocol for the efficient extraction of **roseoside** from rose plant material, specifically leveraging the advantages of Ultrasound-Assisted Extraction (UAE).

UAE is an advanced extraction technique that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method offers several advantages over conventional extraction techniques, including higher yields, shorter extraction times, and reduced solvent consumption, making it a green and efficient alternative for the isolation of bioactive compounds.

# Experimental Protocols Ultrasound-Assisted Extraction (UAE) of Roseoside

This protocol outlines the general procedure for extracting **roseoside** from dried rose petals or hips. The optimal conditions may vary depending on the specific plant material and equipment used.

Materials and Equipment:



- Dried and powdered rose petals or hips
- Ethanol (50-70% aqueous solution)
- Ultrasonic bath or probe system
- Beaker or flask
- Filtration apparatus (e.g., Buchner funnel with filter paper or centrifuge)
- Rotary evaporator

#### Procedure:

- Sample Preparation: Weigh a known amount of powdered rose material (e.g., 10 g).
- Solvent Addition: Add the extraction solvent to the plant material at a specific solid-to-liquid ratio (e.g., 1:20 w/v). A 50% ethanol solution is often effective for extracting phenolic compounds from rose species.[1][2][3]
- Ultrasonication: Place the mixture in an ultrasonic bath or immerse an ultrasonic probe into the slurry.
  - Temperature: Set the temperature of the ultrasonic bath (e.g., 30-50°C). Lower temperatures (e.g., 30°C) may be optimal for preserving heat-sensitive compounds.[2][3]
  - Time: Sonicate for a specified duration (e.g., 30-40 minutes).[4]
  - Power/Frequency: If using a probe system, set the appropriate power level. For bath sonicators, the frequency is typically fixed.
- Separation: After sonication, separate the extract from the solid plant material by filtration or centrifugation.
- Solvent Evaporation: Concentrate the extract by removing the ethanol using a rotary evaporator at a controlled temperature (e.g., <50°C) to obtain the crude **roseoside** extract.



 Storage: Store the crude extract at 4°C in a dark container for further purification and analysis.

### **Purification of Roseoside from Crude Extract**

This protocol is adapted from a method for purifying **roseoside** from a plant extract and utilizes semi-preparative High-Performance Liquid Chromatography (HPLC).

#### Materials and Equipment:

- Crude roseoside extract
- Semi-preparative HPLC system with a suitable column (e.g., C18)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for improved peak shape)
- Fraction collector

#### Procedure:

- Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase solvent. Filter the solution through a 0.45 μm syringe filter to remove any particulate matter.
- · HPLC Conditions:
  - Column: A C18 semi-preparative column is suitable for the separation of **roseoside**.
  - Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a
    gradient from 10% to 23% acetonitrile in water (with 0.05% formic acid) over a set period.
  - Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 8.0 mL/min for a semi-preparative column).



- Detection: Monitor the elution profile using a UV detector at a wavelength where roseoside absorbs (e.g., 270 nm).
- Fraction Collection: Collect the fractions corresponding to the roseoside peak as it elutes from the column.
- Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
- Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain purified roseoside.

## Quantification of Roseoside by HPLC

This protocol describes the analytical HPLC method for quantifying the amount of **roseoside** in the extracts.

Materials and Equipment:

- Purified roseoside standard
- Crude or purified extract samples
- Analytical HPLC system with a C18 column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional)
- UV detector

#### Procedure:

- Standard Preparation: Prepare a series of standard solutions of purified roseoside of known concentrations to generate a calibration curve.
- Sample Preparation: Dissolve a known amount of the extract in the mobile phase and filter through a 0.45 μm syringe filter.



#### • HPLC Conditions:

- Column: A C18 analytical column (e.g., 4.6 mm x 150 mm, 5 μm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.05% formic acid. For example: 0-80 min, 3-15% B.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Maintain a constant temperature, for example, 35°C.[5]
- Detection: Monitor at 270 nm.[5]
- Analysis: Inject the standard solutions and the sample extracts into the HPLC system.
- Quantification: Identify the roseoside peak in the sample chromatogram by comparing the
  retention time with the standard. Quantify the amount of roseoside in the sample by using
  the calibration curve generated from the standard solutions.

## **Data Presentation**

The following tables summarize the impact of different UAE parameters on the extraction of phenolic and flavonoid compounds from Rosa rugosa fruit, which can be used as a proxy for optimizing **roseoside** extraction.

Table 1: Effect of Extraction Time and Temperature on Total Phenolic Content (TPC) and Total Flavonoid Content (TFC) using 50% Ethanol



Temperature (°C)	Time (min)	TPC (mg/g)	TFC (mg/g)	
30	30	54.02 - 64.49	17.68 - 25.30	
30	40	-	-	
30	50	54.32 - 75.23	-	
40	30	-	-	
40	40	-	-	
40	50	-	-	
50	30	-	-	
50	40	-	29.01 - 31.88	
50	50	-	-	

Data adapted from a study on Rosa rugosa fruit. The yield of TPC and TFC can vary depending on the specific plant material and experimental conditions.[1]

Table 2: Comparison of UAE and Conventional Extraction for Total Phenolic Content (TPC) and Total Flavonoid Content (TFC)

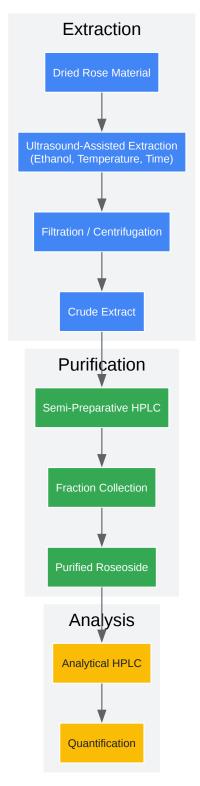
Extraction Method	Temperatur e (°C)	Time (min)	Solvent	TPC (mg/g)	TFC (mg/g)
UAE	30	30	50% Ethanol	64.46	21.03
Conventional	30	30	50% Ethanol	-	-

Data from a comparative study on Rosa rugosa fruit, demonstrating the higher efficiency of UAE.[1]

# Visualizations Experimental Workflow

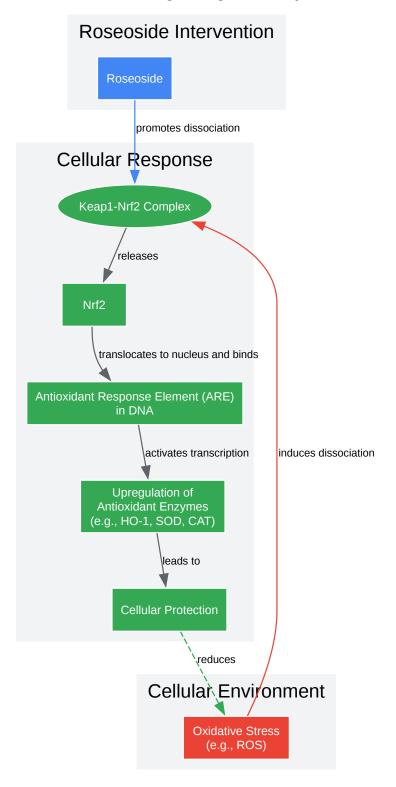


## Experimental Workflow for Roseoside Extraction and Analysis





### Proposed Antioxidant Signaling Pathway of Roseoside



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## References

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